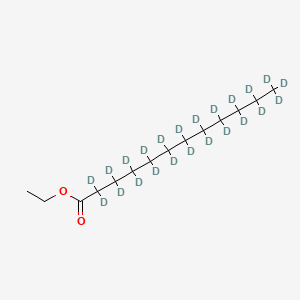

Ethyl dodecanoate-d23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl dodecanoate-d23, also known as ethyl laurate-d23, is a deuterium-labeled compound. It is an ester formed from dodecanoic acid (lauric acid) and ethanol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl dodecanoate-d23 is synthesized by esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The deuterium labeling is achieved by using deuterated ethanol (ethanol-d6) and deuterated dodecanoic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield synthesis. The product is then purified through distillation or chromatography to obtain the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of dodecanoic acid and other oxidized products.

Reduction: Reduction reactions can convert this compound back to its alcohol form, ethyl alcohol, and dodecanoic acid.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Dodecanoic acid and other oxidized derivatives.

Reduction: Ethanol and dodecanoic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl dodecanoate-d23 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of ester-containing drugs.

Industry: Applied in the food and beverage industry as a flavoring agent and in the production of deuterated compounds for analytical purposes.

Mécanisme D'action

The mechanism of action of ethyl dodecanoate-d23 involves its incorporation into various biochemical pathways. The deuterium labeling allows for precise tracking of the compound’s metabolic fate. In drug development, it helps identify molecular targets and pathways by mimicking the biological activity of natural compounds. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug behavior.

Comparaison Avec Des Composés Similaires

Ethyl dodecanoate: The non-deuterated version of ethyl dodecanoate-d23.

Ethyl hexanoate: Another ester with a shorter carbon chain.

Ethyl octanoate: An ester with an intermediate carbon chain length.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in various fields, including chemistry, biology, and medicine.

Activité Biologique

Ethyl dodecanoate-d23, also known as ethyl laurate-d23, is a deuterated form of ethyl dodecanoate, a fatty acid ester. This compound falls within the category of medium-chain fatty acids and is primarily derived from lauric acid. The biological activity of this compound is of interest due to its applications in metabolic studies and potential therapeutic uses. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C₁₄H₂₈O₂

- CAS Number : 106-33-2

- Molecular Weight : 228.37 g/mol

- Physical State : Liquid at room temperature

- Melting Point : -10 °C

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its role as a fatty acid ester. It is known to influence metabolic pathways and has been studied for its effects on cellular processes.

- Cell Membrane Interaction : this compound interacts with cell membranes, influencing fluidity and permeability due to its hydrophobic nature.

- Metabolic Pathways : It is involved in lipid metabolism and can serve as an energy source, particularly in anaerobic conditions where it is produced by yeast such as Saccharomyces cerevisiae.

- Inflammatory Response Modulation : Studies indicate that fatty acid esters like ethyl dodecanoate can modulate inflammatory responses by influencing the expression of cyclooxygenase enzymes through toll-like receptor pathways .

Case Studies

- Yeast Fermentation Studies : In anaerobic fermentation processes, Saccharomyces cerevisiae produces ethyl dodecanoate as a byproduct. Research has shown that this compound can affect yeast growth and metabolism, highlighting its role in fermentation technology .

- Inflammation Studies : A study demonstrated that lauric acid derivatives, including ethyl dodecanoate, significantly affect the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 cells at concentrations as low as 25 µM. This suggests potential anti-inflammatory properties .

- Deuterium Labeling Effects : The incorporation of deuterium in this compound may alter its pharmacokinetic properties, making it a useful tracer in metabolic studies. Research indicates that deuterated compounds can exhibit different metabolic profiles compared to their non-deuterated counterparts .

Table 1: Comparison of Ethyl Dodecanoate and this compound

| Property | Ethyl Dodecanoate | This compound |

|---|---|---|

| Chemical Formula | C₁₄H₂₈O₂ | C₁₄H₂₃D₂O₂ |

| CAS Number | 106-33-2 | Not specified |

| Molecular Weight | 228.37 g/mol | 232.38 g/mol |

| Melting Point | -10 °C | Not specified |

| Biological Activity | Lipid metabolism, anti-inflammatory effects | Tracer in metabolic studies |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Role | Source of energy during anaerobic fermentation |

| Inflammatory Modulation | Influences COX-2 expression in immune cells |

| Tracer Studies | Used for studying metabolic pathways due to deuteration |

Propriétés

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-WZPUNXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.